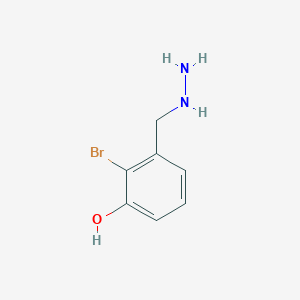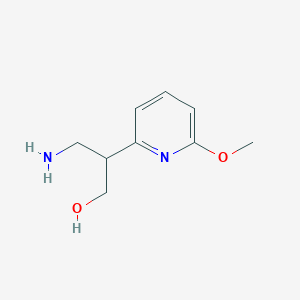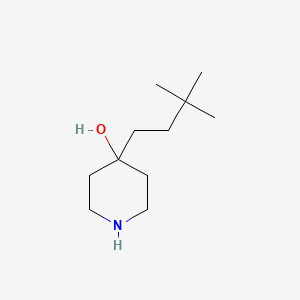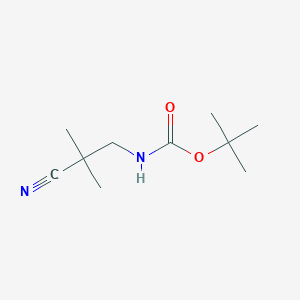
Tert-butyl 2-cyano-2-methylpropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
化学反応の分析
Types of Reactions: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the development of compounds with potential therapeutic effects.
Medicine: In medicinal chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is employed in the synthesis of drug candidates. Its stability and reactivity make it a valuable tool for creating complex molecules with potential medical applications.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it essential in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
類似化合物との比較
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl N-(2-cyano-2-methylethyl)carbamate
Uniqueness: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in various synthetic applications. Its ability to undergo selective reactions without interfering with other functional groups sets it apart from similar compounds.
特性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
tert-butyl N-(2-cyano-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h7H2,1-5H3,(H,12,13) |
InChIキー |
JFNXNXYIKWJVPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




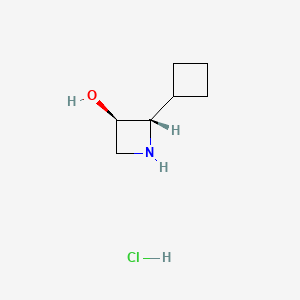
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
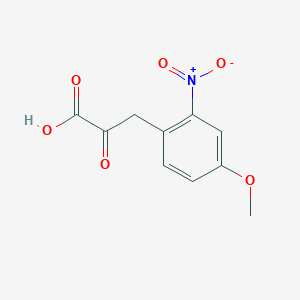

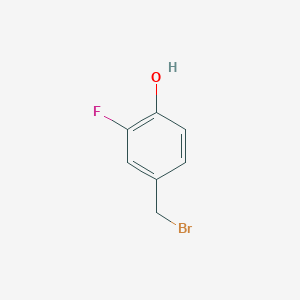
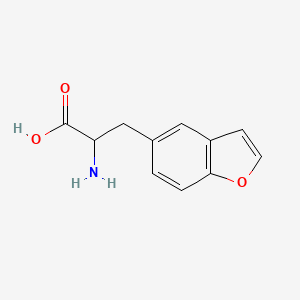
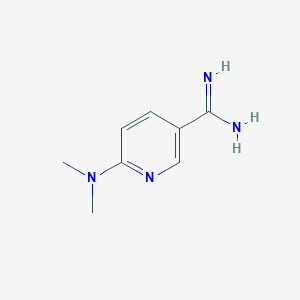
![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
